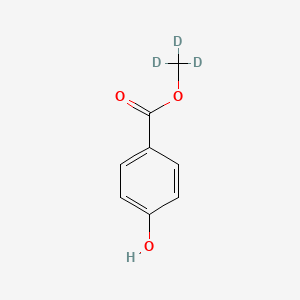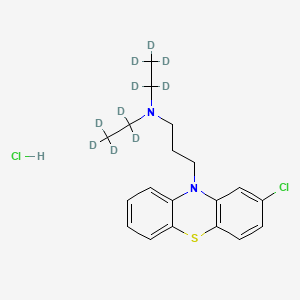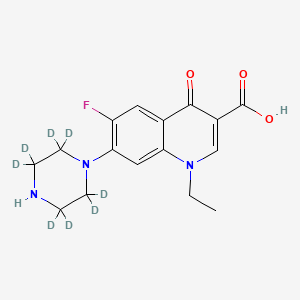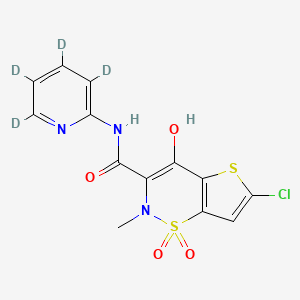
N-Acetil-D-glucosamina-d3
Descripción general
Descripción
N-Acetyl-D-glucosamine-d3 is a deuterated derivative of N-Acetyl-D-glucosamine, an amino sugar that is a key component of the structural polysaccharides in the exoskeletons of arthropods and the cell walls of fungi. This compound is significant in various biological processes and has applications in multiple fields, including medicine, biology, and industry.
Aplicaciones Científicas De Investigación
N-Acetyl-D-glucosamine-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Plays a role in studying the metabolic pathways of amino sugars and their derivatives.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
Industry: Used in the production of biopolymers and as a precursor for the synthesis of other bioactive compounds
Mecanismo De Acción
Target of Action
N-Acetyl-D-glucosamine-d3 primarily targets proteoglycans, which are glycoproteins that form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of these GAGs contain derivatives of glucosamine or galactosamine .
Mode of Action
The compound interacts with its targets by being involved in glycoprotein metabolism . It is speculated that N-Acetyl-D-glucosamine-d3 plays a role in relieving arthritic pain and in the repair of cartilage . It promotes the biosynthesis of Asn (N)-linked-glycans, which interact with galectins to co-regulate the clustering, signaling, and endocytosis of multiple glycoproteins simultaneously .
Biochemical Pathways
N-Acetyl-D-glucosamine-d3 is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . UDP-GlcNAc is then used for making glycosaminoglycans, proteoglycans, and glycolipids .
Pharmacokinetics
It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .
Result of Action
The molecular and cellular effects of N-Acetyl-D-glucosamine-d3’s action are diverse. It is a triple modulator of inflammation, myelination, and neurodegeneration . In the context of osteoarthritis, it is speculated to relieve arthritic pain and aid in the repair of cartilage . In the context of multiple sclerosis, it has been shown to inhibit inflammation and neurodegeneration markers .
Action Environment
The action, efficacy, and stability of N-Acetyl-D-glucosamine-d3 can be influenced by various environmental factors. For instance, in plants, it has been shown to be involved in the control of gibberellin production . Furthermore, it has been found that N-Acetyl-D-glucosamine-d3 can cross the blood-brain barrier in mice, suggesting that it can function effectively in the central nervous system .
Análisis Bioquímico
Biochemical Properties
N-Acetyl-D-glucosamine-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is utilized by chitinolytic organisms such as marine and soil bacteria and fungi as their principal source of carbon .
Cellular Effects
The effects of N-Acetyl-D-glucosamine-d3 on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Acetyl-D-glucosamine-d3 involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Metabolic Pathways
N-Acetyl-D-glucosamine-d3 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosamine-d3 can be synthesized through the deuteration of N-Acetyl-D-glucosamine. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the compound can be synthesized by reacting N-Acetyl-D-glucosamine with deuterated acetic anhydride in the presence of a deuterated solvent.
Industrial Production Methods: Industrial production of N-Acetyl-D-glucosamine-d3 typically involves the extraction of chitin from crustacean shells, followed by its hydrolysis to produce N-Acetyl-D-glucosamine. The deuteration process is then applied to obtain the deuterated derivative. This method ensures a high yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-D-glucosamine-d3 undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-glucosamine and acetic acid.
Oxidation: It can be oxidized to form various oxidation products, including glucosaminic acid.
Reduction: Reduction reactions can convert it into different reduced forms, such as glucosaminitol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products:
Hydrolysis: Produces D-glucosamine and acetic acid.
Oxidation: Produces glucosaminic acid and other oxidation products.
Comparación Con Compuestos Similares
N-Acetyl-D-glucosamine: The non-deuterated form, widely used in similar applications.
D-Glucosamine: Another amino sugar with similar biological functions.
N-Acetylgalactosamine: A similar compound with different structural and functional properties.
Uniqueness: N-Acetyl-D-glucosamine-d3 is unique due to the presence of deuterium atoms, which provide stability and make it suitable for use in isotopic labeling studies. This uniqueness allows for more precise analytical measurements and a better understanding of metabolic processes .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OSEDBHPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746937 | |
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-11-0 | |
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)
